molecular formula C15H20N2O4 B11721585 Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate

Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate

Cat. No.: B11721585
M. Wt: 292.33 g/mol
InChI Key: DQYIKEHENIUSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate: is an organic compound that features a benzoate ester functional group. This compound is notable for its use in various chemical synthesis processes, particularly in the field of organic chemistry. The presence of the tert-butoxycarbonyl (Boc) group makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate typically involves the reaction of 4-aminobenzoic acid with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the Boc-protected amine. The resulting intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Mechanism of Action

The mechanism by which Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate exerts its effects is primarily through its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during multi-step synthesis processes. The protection is typically removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine .

Comparison with Similar Compounds

  • Methyl 4-[(tert-butoxycarbonyl)amino]benzoate
  • Ethyl 2-[(tert-butoxy)carbonyl]amino]cyclopropane-1-carboxylate
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness: Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate is unique due to its specific structure, which combines the Boc-protected amine with a benzoate ester. This combination makes it particularly useful in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

methyl 4-[C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate

InChI

InChI=1S/C15H20N2O4/c1-10(16-17-14(19)21-15(2,3)4)11-6-8-12(9-7-11)13(18)20-5/h6-9H,1-5H3,(H,17,19)

InChI Key

DQYIKEHENIUSRH-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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